Methyl 5-hexylthiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-hexylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2S/c1-3-4-5-6-7-10-8-9-11(15-10)12(13)14-2/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZYWIVZGGFIOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Methyl 5 Hexylthiophene 2 Carboxylate
Precursor Synthesis Strategies for Thiophene (B33073) Core Functionalization
The foundational step in synthesizing Methyl 5-hexylthiophene-2-carboxylate involves the preparation of appropriately substituted hexylthiophene precursors. This typically requires the introduction of functional groups at specific positions on the thiophene ring to enable subsequent reactions. The primary strategies focus on creating halogenated intermediates or preparing the carboxylic acid derivative directly.
Halogenation of a hexylthiophene core is a common and effective strategy to create a reactive site for further modification, such as metallation followed by carboxylation or cross-coupling reactions. The choice of halogenating agent and reaction conditions determines the position and degree of halogenation.
Starting with 2-hexylthiophene, electrophilic bromination preferentially occurs at the C5 position, which is the most activated site on the thiophene ring. jcu.edu.au A common reagent for this selective monobromination is N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) or acetic acid. jcu.edu.aunewcastle.edu.au If further bromination is desired, it typically occurs at the C3 position. jcu.edu.au
Alternatively, starting from 3-hexylthiophene (B156222), bromination with NBS first occurs at the C2 position and can be followed by a second bromination at the C5 position to yield 2,5-dibromo-3-hexylthiophene. newcastle.edu.auchemicalbook.com Kinetic studies have shown that the first bromination of 3-hexylthiophene is an exothermic reaction, while the second is isothermal. newcastle.edu.au This intermediate, 2,5-dibromo-3-hexylthiophene, is valuable because the two bromine atoms have different reactivities, allowing for selective functionalization. For instance, it can undergo regioselective Suzuki cross-coupling, where reactions occur preferentially at the more reactive C5 position. researchgate.net
Below is a table summarizing common halogenation reactions for producing hexylthiophene precursors.
| Starting Material | Reagent(s) | Product(s) | Key Findings & Conditions |
| 3-Hexylthiophene | N-Bromosuccinimide (NBS) | 2-Bromo-3-hexylthiophene (B1249596) | The first bromination occurs at the 2-position. newcastle.edu.au |
| 3-Hexylthiophene | Hydrobromic acid (48%), Hydrogen peroxide (34%) | 2,5-Dibromo-3-hexylthiophene | The reaction is cooled to -5 °C, and H₂O₂ is added dropwise. The crude product is obtained with high purity (96.9%) and yield (97%). chemicalbook.com |
| 2-Chloro-3-hexylthiophene | Bromine | 5-Bromo-2-chloro-3-hexylthiophene | A standard bromination procedure is used to add a bromine atom at the 5-position. rsc.org |
| 3-Hexylthiophene | N-Iodosuccinimide (NIS) | 2-Iodo-3-alkylthiophenes and 5-Iodo-3-alkylthiophenes | Iodination with NIS in acetic acid can produce a mixture of isomers. jcu.edu.au |
The introduction of the carboxylic acid group is a critical step. This can be achieved through the oxidation of a corresponding aldehyde or by the carbonation of an organometallic intermediate.
One common route involves the oxidation of 5-hexylthiophene-2-carbaldehyde (B33647). prepchem.com This aldehyde can be prepared from halogenated precursors. The oxidation step itself can be carried out using reagents like silver nitrate (B79036) in an ethanol-water mixture to yield 5-hexylthiophene-2-carboxylic acid. prepchem.com
Another powerful method is the reaction of a lithiated or Grignard reagent with carbon dioxide (CO₂). This process typically starts with a halogenated precursor, such as 2-bromo-5-hexylthiophene. The bromine atom is exchanged with a metal (e.g., lithium via n-butyllithium or magnesium) to form a highly nucleophilic organometallic species. This intermediate then readily attacks carbon dioxide upon its addition to the reaction mixture, and subsequent acidic workup yields the desired 5-hexylthiophene-2-carboxylic acid. beilstein-journals.orgbeilstein-journals.org This metallation-carboxylation sequence is a versatile and widely used method for preparing thiophenecarboxylic acids. beilstein-journals.orgchemicalbook.com
| Precursor | Reagent(s) | Product | Reaction Description |
| 5-Hexylthiophene-2-carbaldehyde | 1. Silver nitrate (AgNO₃), Ethanol, Water; 2. Sodium hydroxide (B78521) (NaOH) | 5-Hexylthiophene-2-carboxylic acid | Oxidation of the aldehyde to the carboxylic acid. prepchem.com |
| 2-Bromo-5-hexylthiophene | 1. n-Butyllithium (n-BuLi) or Magnesium (Mg); 2. Carbon Dioxide (CO₂); 3. Acid (e.g., HCl) | 5-Hexylthiophene-2-carboxylic acid | Metal-halogen exchange to form an organometallic intermediate, followed by carboxylation with CO₂. beilstein-journals.orgbeilstein-journals.org |
| 2-Acetyl-5-chlorothiophene | Sodium chlorite, Potassium dihydrogen phosphate | 5-Chlorothiophene-2-carboxylic acid | Oxidation of the acetyl group provides the carboxylic acid. A similar strategy could be applied to a hexyl-substituted analog. chemicalbook.com |
Esterification Protocols for Carboxylic Acid Derivatives
Once 5-hexylthiophene-2-carboxylic acid is synthesized, the final step is its conversion to the methyl ester. This can be accomplished through several standard esterification methods.
Direct esterification involves the reaction of the carboxylic acid with methanol (B129727), typically in the presence of an acid catalyst. This classic method is known as Fischer esterification. masterorganicchemistry.comyoutube.com Concentrated sulfuric acid is a common catalyst for this reaction. The mixture of 5-hexylthiophene-2-carboxylic acid, excess methanol, and a catalytic amount of sulfuric acid is typically heated to reflux. rsc.org The reaction is an equilibrium process, and using an excess of the alcohol (methanol) helps to drive the reaction towards the formation of the ester product. masterorganicchemistry.com
Another approach involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride. 5-Hexylthiophene-2-carboxylic acid can be reacted with thionyl chloride (SOCl₂) to form 5-hexylthiophene-2-carbonyl chloride. prepchem.com This highly reactive acyl chloride can then be treated with methanol to give this compound in a rapid and often high-yielding reaction.
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. While less direct for primary synthesis, it is a viable method if a different ester of 5-hexylthiophene-2-carboxylic acid is more readily available. The reaction is typically catalyzed by an acid or a base. acs.org More recently, metal-catalyzed transesterification methods have been developed. For example, nickel thieme-connect.com and iron google.com catalysts have been shown to be effective for the transesterification of various esters, including those derived from thiophenes. thieme-connect.comgoogle.com This approach could be used to convert, for instance, an ethyl ester of 5-hexylthiophene-2-carboxylic acid to the corresponding methyl ester by reacting it with methanol in the presence of a suitable catalyst.
Advanced Coupling Reactions for Molecular Assembly
Instead of building the side chain and functional group sequentially on a pre-existing thiophene ring, advanced coupling reactions allow for the assembly of the target molecule from smaller, functionalized fragments. These reactions, often catalyzed by transition metals like palladium or nickel, are highly efficient for forming carbon-carbon bonds. rsc.orgnih.gov
For the synthesis of this compound, a plausible cross-coupling strategy would involve reacting a hexyl-containing organometallic reagent with a thiophene that already possesses the methyl carboxylate group. For example, a Suzuki coupling could be performed between Methyl 5-bromothiophene-2-carboxylate and a hexylboronic acid derivative in the presence of a palladium catalyst. researchgate.net Similarly, a Kumada coupling could involve the reaction of Methyl 5-bromothiophene-2-carboxylate with a hexyl Grignard reagent (hexylmagnesium bromide) and a nickel catalyst, such as Ni(dppp)Cl₂. jcu.edu.au
These coupling reactions offer a powerful and modular approach, allowing different alkyl chains to be introduced at a late stage of the synthesis, which is advantageous for creating libraries of related compounds for materials science research. nih.gov
| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst (Example) | Product |
| Suzuki Coupling | Methyl 5-bromothiophene-2-carboxylate | Hexylboronic acid | Pd(PPh₃)₄ | This compound |
| Kumada Coupling | Methyl 5-bromothiophene-2-carboxylate | Hexylmagnesium bromide | Ni(dppp)Cl₂ | This compound |
| Stille Coupling | Methyl 5-bromothiophene-2-carboxylate | Hexyltributylstannane | Pd(PPh₃)₄ | This compound |
Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki, Stille)
Palladium-catalyzed cross-coupling reactions are fundamental in synthetic organic chemistry for creating C-C bonds. The Suzuki and Stille reactions are particularly prominent for functionalizing heterocyclic compounds like thiophene.
The Suzuki-Miyaura coupling is a versatile and widely used method for synthesizing 2,5-disubstituted thiophenes. mdpi.comresearchgate.net This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. researchgate.netnih.gov For the synthesis of this compound, a common strategy involves starting with a pre-functionalized thiophene ring, such as methyl 5-bromothiophene-2-carboxylate. This intermediate is then reacted with a hexylboronic acid or its ester equivalent. nih.gov
The reaction is facilitated by a palladium catalyst, often Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos). nih.gov A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the catalytic cycle. nih.govnih.gov The choice of solvent can influence reaction efficiency, with common systems including mixtures of 1,4-dioxane and water or toluene. researchgate.netnih.gov The Suzuki reaction is favored for its mild conditions, tolerance of various functional groups, and the generally non-toxic nature of its boron-containing byproducts. nih.gov
Table 1: Example Conditions for Suzuki-Miyaura Cross-Coupling
| Parameter | Description | Reference |
|---|---|---|
| Thiophene Substrate | Methyl 5-bromothiophene-2-carboxylate | nih.gov |
| Coupling Partner | Hexylboronic acid | nih.gov |
| Catalyst | Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) | nih.gov |
| Base | Potassium Phosphate (K₃PO₄) | nih.gov |
| Solvent | 1,4-Dioxane / Water (4:1) | nih.gov |
| Temperature | 90°C | researchgate.netnih.gov |
The Stille coupling offers an alternative palladium-catalyzed route, pairing an organohalide with an organotin compound (stannane). organic-chemistry.org In a potential synthesis for this compound, methyl 5-bromothiophene-2-carboxylate could be reacted with hexyltributylstannane. The reaction mechanism is similar to the Suzuki coupling, proceeding through a Pd(0)/Pd(II) catalytic cycle. While effective, the Stille reaction's application can be limited by the toxicity and difficulty in removing organotin byproducts. organic-chemistry.org
Nickel-Catalyzed Polymerization Techniques
While primarily used for creating polymers, nickel-catalyzed reactions provide important insights into C-C bond formation on thiophene rings and can be adapted for small-molecule synthesis. acs.org Nickel catalysts are gaining attention as a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions. nih.govresearchgate.net
Techniques like nickel-catalyzed direct arylation polymerization (DArP) demonstrate the catalyst's ability to activate C-H bonds on the thiophene ring for coupling with aryl halides. nih.govresearchgate.net This principle can be applied to the synthesis of discrete molecules. For instance, a nickel(II) bipyridine catalyst could be used to couple a hexyl halide directly with methyl thiophene-2-carboxylate, targeting the C-H bond at the 5-position. researchgate.net This approach avoids the need to pre-functionalize the thiophene with a halogen or organometallic group, making it a more atom-economical process.
Catalyst-transfer polymerization (CTP) studies using nickel diimine catalysts also provide a deep understanding of the mechanism of chain-growth for forming poly(3-hexylthiophene). acs.org These mechanistic insights into how the nickel catalyst moves along the polymer chain can inform the design of controlled, non-polymeric syntheses of functionalized thiophenes. acs.org
Regioselective Synthesis and Purification Strategies
Control of Functionalization Position on the Thiophene Ring
Achieving the correct 2,5-disubstitution pattern on the thiophene ring is critical. Regioselectivity is typically controlled by using a starting material where one of the positions is already functionalized, thereby directing the position of the subsequent reaction. researchgate.net
The C2 and C5 positions (α-positions) of the thiophene ring are more reactive towards electrophilic substitution than the C3 and C4 positions (β-positions) due to the stabilizing effect of the sulfur atom on the reaction intermediate. researchgate.net For palladium-catalyzed cross-coupling reactions, regioselectivity is precisely controlled by the location of the halogen on the starting thiophene. To synthesize this compound, one would typically start with a thiophene that is already carboxylated at the C2 position and halogenated at the C5 position, such as methyl 5-bromothiophene-2-carboxylate . nih.govnih.gov The Suzuki or Stille coupling reaction then selectively replaces the bromine atom at the C5 position with the hexyl group, leaving the C2-carboxylate untouched. nih.gov This strategy ensures that the desired constitutional isomer is formed exclusively.
Alternative one-pot methods for synthesizing 2,5-disubstituted thiophenes from acyclic precursors, such as the heterocyclization of 1,3-diynes with a sulfur source like sodium hydrosulfide, also provide regiocontrol based on the structure of the starting diyne. rsc.orgschenautomacao.com.br
Chromatographic Separation and Purity Assessment Methods
After synthesis, the crude product is a mixture containing the desired compound, unreacted starting materials, catalyst residues, and byproducts. Purification is essential to isolate this compound with high purity.
Chromatographic separation is the most common purification technique. diva-portal.orgSilica gel column chromatography is widely used, where the crude mixture is passed through a column packed with silica gel. A solvent system (eluent), typically a mixture of non-polar and polar solvents like hexane and ethyl acetate, is chosen to separate the components based on their differing polarities. The less polar product will travel through the column faster than more polar impurities.
For higher purity requirements or for separating isomers with very similar polarities, preparative High-Performance Liquid Chromatography (HPLC) can be employed. diva-portal.org
Purity assessment is conducted using various analytical methods:
Thin-Layer Chromatography (TLC) : Used to monitor the progress of the reaction and to quickly check the purity of column fractions.
Gas Chromatography (GC) : Techniques like GC with Flame Ionization Detection (GC-FID) are used to determine the percentage purity of the final product. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed structural information, confirming the identity of the compound and the positions of the substituents. The purity can also be estimated from the NMR spectrum.
Mass Spectrometry (MS) : Confirms the molecular weight of the synthesized compound.
Table 2: Purification and Purity Assessment Methods
| Method | Purpose | Typical Implementation |
|---|---|---|
| Silica Gel Column Chromatography | Primary Purification | Stationary phase: Silica gel; Mobile phase: Hexane/Ethyl Acetate gradient |
| Preparative HPLC | High-Purity Separation | Reverse-phase column (e.g., C18) with a suitable solvent system |
| NMR Spectroscopy | Structure Verification & Purity Check | ¹H and ¹³C spectra in a deuterated solvent (e.g., CDCl₃) |
| GC-FID / GC-MS | Purity Quantification & Identity Confirmation | Capillary column (e.g., HP-5) to separate volatiles |
Scale-Up Considerations and Process Optimization
Transitioning the synthesis of this compound from a laboratory scale to industrial production requires careful process optimization to ensure safety, cost-effectiveness, and consistent quality.
Key considerations for scale-up include:
Catalyst Loading and Cost : Palladium catalysts can be expensive. Optimization studies aim to minimize the catalyst loading (mol%) without significantly compromising reaction time or yield. nih.gov For large-scale processes, exploring more cost-effective nickel catalysts may be advantageous.
Reagent and Solvent Selection : The cost, availability, and safety of all reagents and solvents are critical. Solvents used in laboratory-scale chromatography are often impractical for large-scale purification. Alternative methods like recrystallization or distillation are preferred if applicable.
Reaction Conditions : Temperature control is crucial in large reactors to manage exothermic events and ensure consistent product quality. Reaction times are optimized to maximize throughput.
Work-up and Purification : The purification strategy must be scalable. Multi-step extractions and column chromatography are often replaced with simpler, more efficient processes like crystallization, which can yield high-purity material directly from the reaction mixture.
Waste Management : The environmental impact and cost of waste disposal, especially concerning heavy metals (palladium, nickel) and organic solvents, must be managed. Developing processes for catalyst recycling is a key aspect of green chemistry and process optimization.
Process optimization involves systematically varying parameters such as temperature, reaction time, reagent stoichiometry, and catalyst concentration to find the conditions that provide the highest yield of high-purity product in the most efficient and economical manner. researchgate.net
Derivatization and Functionalization of Methyl 5 Hexylthiophene 2 Carboxylate
Chemical Transformations at the Thiophene (B33073) Ring
The thiophene ring in methyl 5-hexylthiophene-2-carboxylate is electron-rich and thus susceptible to various chemical transformations, most notably electrophilic aromatic substitution and direct C-H activation/arylation reactions. These reactions allow for the introduction of a wide range of substituents onto the thiophene core, enabling the fine-tuning of its electronic properties.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. In the case of this compound, the directing effects of the substituents on the ring play a crucial role in determining the regioselectivity of the substitution. The hexyl group at the C5 position is an activating group, donating electron density to the thiophene ring and favoring substitution at the adjacent C4 position. Conversely, the methyl carboxylate group at the C2 position is a deactivating group, withdrawing electron density and directing incoming electrophiles away from its adjacent C3 position. Consequently, electrophilic substitution on this compound is expected to occur predominantly at the C4 and C3 positions, with a preference for the C4 position due to the stronger activating effect of the alkyl group.
Common electrophilic aromatic substitution reactions applicable to this compound include halogenation, nitration, and acylation.
Halogenation: Bromination is a common halogenation reaction for thiophenes. For instance, the bromination of a closely related compound, methyl thiophene-2-carboxylate, yields methyl 5-bromothiophene-2-carboxylate. hhu.dethieme-connect.de This suggests that the bromination of this compound would likely occur at one of the available positions on the thiophene ring, with the C4 position being a probable site.
Nitration: Nitration introduces a nitro group onto the thiophene ring, which can serve as a versatile functional handle for further transformations. The nitration of thiophene derivatives is typically carried out using a mixture of nitric acid and sulfuric acid. google.com Given the directing effects of the existing substituents, nitration of this compound would be expected to yield a mixture of isomers.
Formylation and Acylation: The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heterocyclic compounds. thieme-connect.deorganic-chemistry.orgenamine.netwikipedia.orgyoutube.com This reaction employs a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO). wikipedia.orgyoutube.com Friedel-Crafts acylation, on the other hand, introduces an acyl group (-COR) using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.orgcore.ac.uksigmaaldrich.commdpi.comnih.gov Both reactions are expected to proceed on the thiophene ring of this compound, leading to the corresponding formylated or acylated derivatives. The regioselectivity would again be governed by the electronic effects of the hexyl and carboxylate groups.
| Electrophilic Aromatic Substitution | Reagents and Conditions | Expected Product(s) |
| Bromination | Br₂, suitable solvent | Methyl 4-bromo-5-hexylthiophene-2-carboxylate |
| Nitration | HNO₃, H₂SO₄ | Mixture of nitro-substituted isomers |
| Vilsmeier-Haack Formylation | DMF, POCl₃, then H₂O | Methyl 4-formyl-5-hexylthiophene-2-carboxylate |
| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl₃) | Methyl 4-acyl-5-hexylthiophene-2-carboxylate |
Direct Arylation and Alkylation of the Thiophene Core
Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. semanticscholar.org This approach is particularly valuable for the synthesis of conjugated materials. In the context of this compound, direct arylation can be employed to introduce aryl groups at the C3 and C4 positions of the thiophene ring.
The palladium-catalyzed direct arylation of thiophenes with aryl halides is a well-established methodology. organic-chemistry.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and regioselectivity. For instance, direct arylation polymerization (DArP) of 2-bromo-3-hexylthiophene (B1249596) has been optimized to produce high molecular weight poly(3-hexylthiophene) with controlled regioregularity. organic-chemistry.org Similar conditions can be adapted for the direct arylation of this compound to introduce specific aryl substituents, which can significantly influence the electronic and photophysical properties of the resulting molecule.
Modifications Involving the Ester Moiety
The methyl ester group at the C2 position of this compound provides a reactive handle for a variety of chemical transformations, allowing for the introduction of different functional groups and the construction of more complex molecular architectures.
Hydrolysis to Carboxylic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions, for example, by refluxing the ester with a solution of sodium hydroxide (B78521) in a suitable solvent like methanol (B129727) or ethanol, followed by acidification. The resulting 5-hexylthiophene-2-carboxylic acid is a key intermediate for further functionalization. prepchem.com
A specific procedure for the synthesis of 5-hexylthiophene-2-carboxylic acid involves the oxidation of 5-hexylthiophene-2-carbaldehyde (B33647) using silver nitrate (B79036) and sodium hydroxide in ethanol, followed by acidification. prepchem.com While this is not a direct hydrolysis of the ester, it represents a viable route to the carboxylic acid derivative.
Amidation and Other Carboxyl Group Reactivity
Once the carboxylic acid is obtained, it can be readily converted into a variety of other functional groups. One of the most common transformations is amidation, which involves the reaction of the carboxylic acid with an amine to form an amide bond. This reaction is typically facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acid chloride.
Alternatively, amides can be synthesized directly from the methyl ester by reaction with a primary or secondary amine, often in the presence of a Lewis acid catalyst. core.ac.uk The synthesis of thiophene-2-carboxamide derivatives has been reported through various synthetic strategies, highlighting the importance of this functional group in medicinal chemistry and materials science. nih.gov Furthermore, the reaction of thiophenecarboxylic acid derivatives with hydrazine (B178648) leads to the formation of carbohydrazides, which are valuable building blocks for the synthesis of more complex heterocyclic systems. hhu.de
| Ester/Carboxylic Acid Transformation | Starting Material | Reagents and Conditions | Product |
| Hydrolysis | This compound | 1. NaOH, H₂O/MeOH, Reflux; 2. HCl (aq) | 5-Hexylthiophene-2-carboxylic acid |
| Amidation (from acid) | 5-Hexylthiophene-2-carboxylic acid | Amine, Coupling Agent (e.g., DCC, EDC) | 5-Hexylthiophene-2-carboxamide derivative |
| Amidation (from ester) | This compound | Amine, Lewis Acid Catalyst | 5-Hexylthiophene-2-carboxamide derivative |
| Hydrazide Formation | 5-Hexylthiophene-2-carboxylic acid derivative | Hydrazine, Coupling Agent | 5-Hexylthiophene-2-carbohydrazide |
Synthesis of Oligomeric and Polymeric Structures
This compound and its derivatives are important monomers for the synthesis of oligomers and polymers with tailored electronic and optical properties. These materials, particularly poly(3-hexylthiophene) (P3HT) and its analogues, are extensively studied for their applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and other electronic devices. google.com104.197.3researchgate.net
The polymerization of thiophene monomers can be achieved through various methods, including oxidative polymerization and cross-coupling reactions. organic-chemistry.orgresearchgate.net Direct arylation polymerization (DArP) has gained prominence as a more environmentally friendly alternative to traditional methods like Stille and Suzuki couplings. organic-chemistry.orgsigmaaldrich.com By carefully controlling the polymerization conditions, the molecular weight, regioregularity, and end-groups of the resulting polymers can be precisely controlled. organic-chemistry.orggoogle.com
Controlled Oligomerization Strategies
Controlled oligomerization allows for the synthesis of well-defined, monodisperse short-chain molecules (oligomers). These model systems are crucial for understanding the fundamental structure-property relationships that govern the performance of their long-chain polymer analogues. ethz.ch For thiophene-based units like this compound, metal-catalyzed cross-coupling reactions are the predominant strategies for creating well-defined oligomers.
Key strategies include:
Stille Cross-Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by a palladium complex. To synthesize an oligomer from a monomer like this compound, the monomer would first need to be halogenated (e.g., brominated) at the desired coupling position. The Stille reaction is widely used due to its tolerance of a variety of functional groups, including the ester moiety present in the target compound. mdpi.comnih.gov
Suzuki Cross-Coupling: This involves the reaction of an organoboron compound with an organohalide, also catalyzed by palladium. It is another powerful tool for C-C bond formation and is often favored due to the lower toxicity of boron compounds compared to tin compounds.
Cyclization of Diynes: An alternative route involves the synthesis of thiophene rings from precursor molecules. For instance, 1,3-diyne groups can undergo a [4+2] pericyclic reaction driven by sodium sulfide (B99878) to form a thiophene ring, a method that has been used to create terthiophenes (an oligomer of three thiophene units). nih.gov
These methods allow for precise control over the oligomer length, which is essential for studying how properties like energy gap and charge mobility evolve with the number of repeating units. ethz.chmdpi.com
Polymerization via Thiophene-Thiophene Linkages (e.g., Poly(3-hexylthiophene) derivatives)
Poly(3-hexylthiophene) (P3HT) is one of the most extensively studied conducting polymers due to its excellent charge carrier mobility and processability. 104.197.3uobasrah.edu.iq It is typically synthesized via the polymerization of 3-hexylthiophene (B156222) monomers, where coupling occurs at the 2 and 5 positions of the thiophene ring.
While this compound is not the direct precursor for standard P3HT, its structure allows for the synthesis of functionalized P3HT derivatives. The carboxylate group can be leveraged in several ways:
End-Group Functionalization: The monomer can be used to introduce a carboxylic acid or ester group at the end of a polymer chain. This is achieved by adding the monomer at the final stage of a polymerization reaction or by using it as an end-capping agent. Such functional end groups can improve solubility or enable the polymer to anchor to surfaces like metal oxides (e.g., TiO2) in solar cell applications. 104.197.3researchgate.net
Polymer Analogous Reaction: A pre-synthesized P3HT polymer can be chemically modified to introduce carboxyl groups. This involves a reaction that targets the polymer's end groups to convert them into carboxylic acid functionalities (P3HT-COOH). 104.197.3researchgate.net
Precursor to a Polymerizable Monomer: The carboxylate group can be chemically transformed. For example, it could be reduced or modified to create a new monomer that is then polymerized.
The primary methods for synthesizing P3HT and its derivatives from appropriate monomers include:
Oxidative Polymerization: Using oxidants like Iron (III) chloride (FeCl3) in a solvent such as chloroform (B151607) is a common and straightforward method to polymerize 3-hexylthiophene. uobasrah.edu.iqmdpi.com
Grignard Metathesis (GRIM) Polymerization: This method provides highly regioregular P3HT, which leads to improved crystallinity and charge transport properties. It involves the formation of a Grignard reagent from a di-brominated monomer, followed by nickel-catalyzed polymerization. 104.197.3
The resulting polymers exhibit characteristic spectroscopic features, such as a π–π* transition in the UV-vis spectrum, which confirms the conjugated polymer backbone. mdpi.com
Copolymerization with Diverse Monomers
To fine-tune the optoelectronic properties of thiophene-based materials, this compound can be derivatized and then copolymerized with other monomer units. This approach is central to the development of "donor-acceptor" (D-A) copolymers, which have revolutionized the field of organic solar cells.
In a D-A copolymer, electron-rich (donor) units are alternated with electron-deficient (acceptor) units along the polymer backbone. This architecture leads to a lower bandgap by reducing the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A thiophene unit, such as 3-hexylthiophene, typically acts as the donor. By copolymerizing it with various acceptor monomers, the resulting material's absorption spectrum can be broadened to capture more of the solar spectrum.
Examples of acceptor units that can be copolymerized with thiophene derivatives include:
Thieno[3,2-b]thiophene (B52689) mdpi.com
Benzo[1,2-b:4,5-b′]dithiophene (BDT) derivatives mdpi.com
Dibenzothiophene-S,S-dioxide mdpi.com
Introduction of Side Chains for Solubility and Intermolecular Interactions
Side chains play a crucial role that extends far beyond simply rendering conjugated polymers soluble. acs.orgkaust.edu.sa The hexyl group on this compound is a prime example of a side chain engineered to control the physical properties of the resulting oligomers and polymers, including their molecular packing in the solid state and their processability from solution. acs.org
Rational Design of Alkyl Chain Length and Branching
The structure of the alkyl side chain—its length, branching, and linearity—has a profound impact on the morphology and electronic properties of thiophene-based polymers.
Alkyl Chain Length: Increasing the length of linear alkyl side chains (e.g., from hexyl to dodecyl) can influence the orientation of the polymer backbone. Longer side chains tend to promote a "face-on" orientation, where the polymer backbones are parallel to the substrate, which is often beneficial for charge transport in solar cells. rsc.org However, excessively long chains can sometimes hinder close π-π stacking, which is essential for efficient charge hopping between chains. researchgate.net Conversely, shorter alkyl chains can lead to higher π-π packing density and potentially higher charge mobility, but often at the cost of reduced solubility. researchgate.netnih.gov An "odd-even" effect has also been observed, where polymers with an even number of carbon atoms in their side chain spacers exhibit higher charge-carrier mobilities than those with an odd number. rsc.org
Alkyl Chain Branching: Introducing branching in the side chain (e.g., using 2-ethylhexyl instead of a linear hexyl group) is a common strategy to disrupt crystalline packing. This disruption enhances solubility but can sometimes lead to a less ordered film morphology, which may decrease charge carrier mobility. rsc.org The optimal design often involves a balance: finding a side chain structure that ensures sufficient solubility for processing without excessively disrupting the intermolecular interactions required for good electronic performance. nih.gov
| Side Chain Parameter | General Effect on Polymer Properties | Research Finding Reference |
| Increasing Chain Length | Can transition polymer orientation from "edge-on" to "face-on". May reduce the growth rate of certain crystalline phases. | rsc.org |
| Decreasing Chain Length | Often improves π-π packing and charge mobility but significantly reduces solubility. | researchgate.netnih.gov |
| Branched vs. Linear | Branched chains greatly enhance solubility but can reduce steric hindrance, potentially leading to closer packing. | rsc.org |
| Odd-Even Effect | Side chains with an even number of carbons in the spacer can lead to higher charge mobilities than those with an odd number. | rsc.org |
Impact of Side Chains on Solution Processability
Solution processability is a key advantage of polymeric semiconductors, enabling low-cost, large-area device fabrication through techniques like spin-coating and printing. The primary role of the alkyl side chains, such as the hexyl group, is to ensure adequate solubility in common organic solvents (e.g., chloroform, chlorobenzene, or trichlorobenzene). acs.orgrsc.org
The solubility of a conjugated polymer is a delicate balance between the interactions of the polymer chains with each other (polymer-polymer) and with the solvent molecules (polymer-solvent).
Solubility Mechanism: The flexible, non-polar alkyl side chains increase the entropy of mixing and interact favorably with organic solvents, effectively "wrapping" the rigid conjugated backbone and preventing it from aggregating and precipitating out of solution. researchgate.net
Impact of Chain Length on Solubility: There is a direct correlation between the length of the alkyl side chain and solubility. Longer or bulkier chains generally lead to better solubility. For instance, a polythiophene with hexyl side chains has limited solubility in some solvents where a derivative with longer dodecyl chains dissolves readily. rsc.orgnih.gov This is because the longer chains are more effective at preventing the strong π-π stacking interactions between polymer backbones in solution. nih.gov This effect is so pronounced that shortening the alkyl chain on an acceptor molecule can drastically reduce its solubility, making device fabrication more challenging. nih.gov
| Compound/Polymer System | Observation on Solubility | Research Finding Reference |
| Thiazolothiazole-based acceptors | Shortening the branched alkyl side chain from C6C8 to C2C4 led to a sharp decrease in solubility, complicating device fabrication. | nih.gov |
| poly(diketopyrrolopyrrole-alt-quaterthiophene) | The derivative with shorter hexyl side chains (H-PDPP4T-HD) had limited solubility in chloroform (CF) compared to derivatives with longer nonyl or dodecyl chains. | rsc.org |
| PTPD[2F]T polymers | Increasing the alkyl side chain length from 2-hexyldecyl to 2-decyltetradecyl improved solubility due to changes in polymer-solvent and polymer-polymer interactions. | researchgate.net |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise chemical structure of Methyl 5-hexylthiophene-2-carboxylate in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments work in concert to provide an unambiguous assignment of all atoms within the molecule.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum of this compound is characterized by distinct signals for the protons on the thiophene (B33073) ring, the aliphatic hexyl chain, and the methyl ester group. Protons bonded to sp²-hybridized carbons, such as those on the thiophene ring, typically resonate at lower fields (higher ppm values) compared to protons on saturated sp³-hybridized carbons in the hexyl chain. libretexts.org The integration of these signals confirms the number of protons in each environment, which is crucial for verifying the structure and assessing sample purity.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. oregonstate.eduorganicchemistrydata.org The chemical shift range for ¹³C is much wider than for ¹H, allowing for clear resolution of individual carbon signals, including quaternary carbons that lack attached protons. oregonstate.edu The positions of the signals are indicative of the carbon's hybridization and bonding environment; for instance, the carbonyl carbon of the ester group appears at a very low field (~162 ppm), while the aliphatic carbons of the hexyl chain appear at a much higher field. chemicalbook.com
The following table summarizes the expected chemical shifts for this compound, based on data from analogous compounds and established chemical shift principles. libretexts.orgchemicalbook.comchemicalbook.comnetlify.app
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Assignment | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Thiophene Ring | H-3 | ~7.6-7.8 (d) | ~133-134 |
| Thiophene Ring | H-4 | ~6.8-7.0 (d) | ~127-128 |
| Thiophene Ring | C-2 (quaternary) | - | ~133-134 |
| Thiophene Ring | C-5 (quaternary) | - | ~148-150 |
| Ester Group | -COOCH₃ | ~3.8-3.9 (s) | ~52 |
| Ester Group | -C =O | - | ~162-163 |
| Hexyl Chain | α-CH₂ | ~2.8 (t) | ~30-32 |
| Hexyl Chain | β-CH₂ | ~1.6-1.7 (m) | ~30-31 |
| Hexyl Chain | γ, δ-CH₂ | ~1.3-1.4 (m) | ~28-29 |
| Hexyl Chain | ε-CH₂ | ~1.3-1.4 (m) | ~22-23 |
| Hexyl Chain | ω-CH₃ | ~0.9 (t) | ~14 |
(s = singlet, d = doublet, t = triplet, m = multiplet)
While 1D NMR provides foundational data, 2D NMR techniques are essential for confirming the molecule's complex connectivity. youtube.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the thiophene protons H-3 and H-4, confirming their adjacency. It would also reveal the sequential connectivity of the protons along the hexyl chain, showing correlations from the α-CH₂ protons to the β-CH₂ protons, and so on down the chain. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). sdsu.edunih.gov An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal. For example, the singlet at ~3.85 ppm would show a correlation to the carbon signal at ~52 ppm, confirming their assignment as the methyl ester group. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides the final pieces of the structural puzzle by revealing longer-range correlations between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com This is critical for connecting the different fragments of the molecule. Key HMBC correlations would include:
A correlation from the α-CH₂ protons of the hexyl chain to carbons C-4 and C-5 of the thiophene ring, confirming the attachment point of the alkyl chain.
Correlations from the thiophene proton H-3 to the ester carbonyl carbon (C=O) and the quaternary carbon C-5.
A correlation from the methyl ester protons (-OCH₃) to the ester carbonyl carbon, confirming the ester functionality. youtube.com
Vibrational Spectroscopy
FTIR spectroscopy is a rapid and powerful tool for identifying the key functional groups present in this compound. hilarispublisher.comresearchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2850-2960 | C-H stretching | Aliphatic (Hexyl chain) |
| ~3100 | C-H stretching | Aromatic (Thiophene ring) |
| ~1710-1730 | C=O stretching | Ester |
| ~1450-1550 | C=C stretching | Thiophene ring |
The most prominent peak is the strong absorbance from the carbonyl (C=O) stretch of the ester group. researchgate.net Additionally, the spectrum shows characteristic C-H stretching vibrations for both the aliphatic hexyl chain and the thiophene ring, as well as C-O and C=C stretching frequencies that complete the structural confirmation. hilarispublisher.com
Raman spectroscopy is complementary to FTIR and is particularly sensitive to symmetric vibrations and bonds within a conjugated system. For this compound, Raman spectroscopy would clearly show vibrations associated with the thiophene ring. The symmetric C=C stretching and ring-breathing modes of the thiophene moiety are strong in the Raman spectrum and are sensitive to the degree of conjugation and substitution on the ring. mdpi.com These bands provide valuable information about the electronic structure of the thiophene core.
Electronic Spectroscopy
Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides insights into the electronic transitions within the molecule. The conjugated π-system of the substituted thiophene ring is responsible for its characteristic absorption in the UV region. The primary electronic transition is a π-π* transition. The position of the absorption maximum (λmax) is influenced by the substituents on the ring. biointerfaceresearch.com For this compound, the λmax is expected in the UV region, at a shorter wavelength than highly conjugated systems like poly(3-hexylthiophene), which absorbs visible light. mdpi.commdpi.com Studies on similar thiophene derivatives confirm that the absorption occurs due to these π-π* transitions within the aromatic ring system. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound, confirming its elemental composition, and elucidating its structure through the analysis of fragmentation patterns. nih.govnih.gov
While this compound is a monomer, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) Mass Spectrometry is a crucial technique for characterizing the polymers synthesized from it or similar monomers. nih.gov It is particularly effective for analyzing the molecular weight distribution and, critically, the end-groups of polymer chains. researchgate.net
In the context of poly(3-hexylthiophene) (P3HT), MALDI-ToF MS has been used to confirm the quantitative conversion of end-groups. For example, in a study transforming bromine-terminated P3HT to a carboxylic acid-terminated version (P3HT-COOH), MALDI-ToF spectra showed a clear shift in the mass of the polymer chains. researchgate.net The observed mass shift of 35 g/mol corresponded precisely to the mass difference between a bromine atom and a carboxylic acid group, confirming the success of the end-group functionalization. researchgate.netresearchgate.net This technique allows for the detailed analysis of different polymer series within a sample, such as those with hydrogen/hydrogen end-groups versus those with hydrogen/bromine or hydrogen/carboxylic acid end-groups. researchgate.net
Table 3: MALDI-ToF MS End-Group Analysis for P3HT Functionalization
| Polymer | Repeating Unit | Initial End-Groups | Final End-Groups | Observed Mass Shift | Reference |
|---|---|---|---|---|---|
| P3HT2 | 3-hexylthiophene (B156222) | H/Br (~80%) and H/H (~20%) | N/A | N/A | researchgate.net |
| P3HT2-COOH | 3-hexylthiophene | H/Br (~80%) | H/COOH | 35 g/mol | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hybrid technique is routinely used to confirm the identity and assess the purity of synthesized compounds like this compound.
The liquid chromatography stage separates the target compound from any unreacted starting materials, byproducts, or other impurities. As each separated component elutes from the chromatography column, it enters the mass spectrometer, which provides a mass spectrum. The molecular ion peak in the spectrum confirms the molecular weight of the eluting compound. For this compound, this would confirm its successful synthesis and purity. The technique is widely applied in the analysis of thiophene derivatives and other polycyclic aromatic sulfur-containing compounds. nih.govacs.org
X-ray Diffraction (XRD) for Crystalline Structure and Morphology Studies
X-ray Diffraction (XRD) is the principal technique for investigating the crystalline structure of materials. It provides information on atomic arrangement, crystal lattice parameters, and the degree of crystallinity. For thiophene-based materials, which often exhibit semi-crystalline properties, XRD is essential for studying the molecular packing and morphology that govern their electronic properties. labmal.com
In polymers like P3HT, the regioregular arrangement of the hexyl side chains allows the planar thiophene backbones to stack through π-π interactions, leading to the formation of ordered, crystalline lamellae. labmal.comnih.gov XRD patterns of P3HT films typically show a strong diffraction peak at a low 2θ angle, which corresponds to the interlayer spacing between the conjugated backbones, and a weaker peak at a higher angle related to the π-stacking distance. The analysis of these peaks provides quantitative data on the orientation and quality of the crystalline domains, which are crucial for charge transport in electronic devices.
Spectroelectrochemical Techniques for Real-Time Electronic State Changes
Spectroelectrochemistry combines electrochemical methods with spectroscopic measurements to provide real-time information about the electronic and structural changes that a molecule undergoes during redox processes. This is particularly valuable for thiophene-based materials, whose optical properties are strongly coupled to their electronic state (i.e., they are electrochromic).
By placing a thiophene-based sample in a specialized cell that allows for both electrochemical control (via a potentiostat) and spectroscopic monitoring (e.g., with a UV-Vis spectrometer), one can observe changes in the absorption spectrum as the material is oxidized or reduced. For example, the electropolymerization of thiophene monomers can be followed in real-time. acs.org As the voltage is cycled, the successful deposition of the polymer onto the electrode is reflected by a constant increase in the current. acs.org Simultaneously, the formation of the conjugated polymer is visibly confirmed by the appearance and intensification of color, which corresponds to new absorption bands in the visible spectrum. acs.org This allows for a direct correlation between the applied potential and the resulting electronic structure of the material.
Electrochemical Behavior and Redox Processes
Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials
Cyclic voltammetry is the primary technique used to determine the oxidation and reduction potentials of Methyl 5-hexylthiophene-2-carboxylate. In a typical experiment, the compound is dissolved in a suitable solvent containing a supporting electrolyte, and the potential is swept between two limits while the resulting current is measured.
The expected cyclic voltammogram of this compound would exhibit an irreversible oxidation peak corresponding to the formation of a radical cation. The potential at which this peak occurs is influenced by the electronic effects of the substituents on the thiophene (B33073) ring.
Table 1: Expected Electrochemical Data for this compound (Hypothetical)
| Parameter | Expected Value Range |
| Onset Oxidation Potential (Eonset) | 1.0 - 1.5 V vs. Ag/AgCl |
| Peak Oxidation Potential (Epa) | 1.3 - 1.8 V vs. Ag/AgCl |
| Reduction Potential | Not typically observed |
Note: These values are estimations based on related thiophene derivatives and would require experimental verification.
Understanding Electron Transfer Mechanisms
The electrochemical oxidation of this compound involves the removal of an electron from the π-system of the thiophene ring, leading to the formation of a radical cation. This is the initial and rate-determining step in the electropolymerization process. The mechanism can be described as follows:
Initiation: The monomer undergoes a one-electron oxidation at the anode to form a radical cation.
Propagation: The radical cation can then couple with another radical cation or a neutral monomer. The most favorable coupling is typically between the 5-positions of two radical cations (α-α coupling), leading to the formation of a dimer. This dimer is more easily oxidized than the monomer, and subsequent oxidation and coupling steps lead to the growth of a polymer chain.
Termination: The polymerization process can be terminated by various side reactions or by the depletion of the monomer near the electrode surface.
The electron transfer process is influenced by the solvent, the supporting electrolyte, and the nature of the working electrode.
Influence of Substituents on Redox Potentials
The redox potentials of thiophene derivatives are significantly influenced by the electronic nature of their substituents. In this compound, two substituents are present:
5-hexyl group: The hexyl group is an electron-donating group (EDG) due to the inductive effect. EDGs increase the electron density in the thiophene ring, making it easier to oxidize. Consequently, the presence of the hexyl group is expected to lower the oxidation potential compared to unsubstituted thiophene.
2-methyl carboxylate group (-COOCH3): The methyl carboxylate group is an electron-withdrawing group (EWG) due to the resonance and inductive effects of the carbonyl group. EWGs decrease the electron density in the thiophene ring, making it more difficult to oxidize. Therefore, the methyl carboxylate group is expected to increase the oxidation potential.
The net effect on the redox potential of this compound will be a balance between the electron-donating effect of the hexyl group and the electron-withdrawing effect of the methyl carboxylate group.
Electrochemical Stability of the Chemical Compound and its Derivatives
The electrochemical stability of this compound and its corresponding polymer is crucial for their performance in electronic devices. The stability is often assessed by subjecting the material to repeated cyclic voltammetry scans. A stable material will show minimal degradation in its electrochemical response over multiple cycles.
The radical cations formed during the oxidation of thiophene monomers can have limited stability and may undergo side reactions. However, the resulting poly(thiophene) derivatives are generally electrochemically stable, showing reversible p-doping and de-doping processes. The stability of the polymer is influenced by the nature of the substituents and the regularity of the polymer chain.
Electropolymerization Studies
This compound is a monomer that can be used to form a conducting polymer, poly(this compound), via electropolymerization. This process involves the electrochemical oxidation of the monomer, leading to the formation of a polymer film on the surface of the working electrode.
The electropolymerization is typically carried out by potentiodynamic (repeated cyclic voltammetry scans) or potentiostatic (applying a constant potential) methods. During electropolymerization, an increase in the current of the redox peaks with each successive scan is observed, indicating the deposition and growth of a conductive polymer film. The resulting polymer would be expected to exhibit electrochromic properties, changing color upon oxidation and reduction.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Frontier Molecular Orbitals (FMOs)
Density Functional Theory (DFT) is a robust computational method used to examine the electronic characteristics of molecules. For Methyl 5-hexylthiophene-2-carboxylate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to optimize the molecular geometry and analyze its electronic properties. bhu.ac.inresearchgate.net
The key outputs of these calculations are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals is critical; for thiophene (B33073) derivatives, the HOMO is typically localized along the conjugated thiophene ring, indicating this is the site of electron donation. The LUMO is also generally spread across the π-system of the ring and the carboxylate group. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a crucial parameter for predicting the molecule's chemical reactivity and electronic behavior. nih.govresearchgate.net A smaller energy gap generally suggests higher reactivity and easier electronic excitation, which is a desirable characteristic for materials used in optoelectronics. nih.gov
Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bhu.ac.in For this compound, the MEP would show negative potential (typically colored red) around the oxygen atoms of the carboxylate group, indicating these are sites prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. bhu.ac.inmdpi.com
Table 1: Representative Theoretical Electronic Properties for Thiophene Derivatives This table presents typical values obtained from DFT calculations for thiophene-based molecules, illustrating the expected data for this compound.
| Parameter | Description | Typical Calculated Value | Reference |
|---|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV | researchgate.net |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV | researchgate.net |
| E_gap (HOMO-LUMO) | Energy gap, indicative of electronic stability | 3.5 to 4.5 eV | nih.govresearchgate.net |
| Dipole Moment | Measure of the molecule's overall polarity | 4.0 to 5.0 Debye | bhu.ac.in |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular packing. mdpi.comrsc.org For this compound, a key area of interest is the conformational freedom of the hexyl side chain and its influence on the arrangement of molecules in a condensed state. nih.gov
MD simulations can model the behavior of a single molecule (to study its flexibility) or a large assembly of molecules (to study bulk properties). nih.govnih.gov The simulations reveal that the alkyl side chains, like the hexyl group, are highly flexible. This flexibility plays a significant role in the material's morphology, influencing how the thiophene rings—the electronically active parts of the molecule—pack together. rsc.org The arrangement, or packing, of these rings is critical for efficient intermolecular charge transport.
Simulations can also elucidate the nature of intermolecular interactions. mdpi.com For this molecule, these interactions would primarily consist of:
π-π stacking: Attractive, noncovalent interactions between the aromatic thiophene rings of neighboring molecules. This is a primary pathway for charge transport.
Van der Waals forces: Interactions involving the hexyl side chains, which influence the spacing and ordering of the molecules.
Dipole-dipole interactions: Interactions arising from the polar carboxylate group.
By analyzing simulation trajectories, researchers can understand how these interactions lead to the formation of ordered domains or amorphous regions, which directly impacts the material's electronic performance. rsc.orgresearchgate.net
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the accuracy of the theoretical model. researchgate.net DFT calculations are commonly used to predict vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netnih.gov
FT-IR Spectroscopy: Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the vibrational modes of the molecule, such as the C=O stretch of the carboxylate group, C-H stretches of the hexyl chain, and the characteristic vibrations of the thiophene ring. Comparing the calculated spectrum with the experimental FT-IR spectrum helps confirm the molecular structure and the accuracy of the computational method. mdpi.com
NMR Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated and compared to experimental NMR data. researchgate.net This comparison is crucial for assigning the observed peaks to specific atoms in the molecule and confirming its structural integrity. Discrepancies between calculated and experimental values can often be explained by solvent effects or intermolecular interactions present in the experimental sample but not fully accounted for in the gas-phase theoretical model. researchgate.net
Table 2: Comparison of Experimental and Theoretically Calculated Vibrational Frequencies for a Related Thiophene Derivative This table illustrates the typical agreement between experimental and DFT-calculated (B3LYP) vibrational frequencies.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (cm⁻¹) | Assignment |
|---|---|---|---|
| C=O stretch | ~1720 | ~1715 | Carbonyl of the ester |
| C-H stretch (alkyl) | ~2850-2960 | ~2855-2970 | Hexyl group C-H bonds |
| C=C stretch (ring) | ~1450-1550 | ~1455-1560 | Thiophene ring bonds |
Modeling of Charge Transport Pathways in Molecular Assemblies
For applications in organic electronics, understanding how charge carriers (electrons or holes) move through the material is essential. Theoretical modeling is used to investigate charge transport pathways in molecular assemblies of this compound. Charge transport in such organic materials typically occurs via a "hopping" mechanism, where a charge moves between adjacent molecules. rsc.org
The efficiency of charge hopping depends on two key parameters, which can be estimated computationally:
Reorganization Energy: The energy required to deform the geometry of a molecule when it gains or loses a charge. A lower reorganization energy is desirable for efficient charge transport.
Electronic Coupling (Transfer Integral): A measure of the electronic interaction between adjacent molecules. This value is highly sensitive to the distance and relative orientation of the molecules, particularly the overlap of their π-orbitals. rsc.org
Computational methods like Kinetic Monte Carlo (KMC) simulations can use these parameters, derived from DFT and MD, to simulate the movement of thousands of charges through a modeled molecular assembly. rsc.org These simulations can predict charge mobility values and reveal how transport is affected by molecular packing and disorder. For materials based on this compound, models would likely show that charge transport is highly anisotropic, with significantly better mobility along the π-stacking direction of the thiophene rings compared to other directions. rsc.org
Structure-Property Relationships Derived from Theoretical Models
Theoretical and computational investigations establish clear structure-property relationships for this compound. These models bridge the gap between molecular architecture and macroscopic function.
The key relationships are:
Electronic Properties from Structure: The conjugated π-system of the thiophene ring, as described by DFT and FMO analysis, is the primary determinant of the molecule's electronic and optical properties. The nature and position of the hexyl and carboxylate substituents modulate these properties by altering the energy levels of the HOMO and LUMO. nih.govsapub.org
Morphology from Conformation and Interactions: The flexibility of the hexyl chain and the π-π stacking of the thiophene rings, as studied by MD simulations, dictate the solid-state morphology. rsc.org This morphology, whether crystalline or amorphous, directly controls the bulk electronic properties of the material.
In essence, computational studies provide a foundational understanding that the electronic function of this compound is governed by the electronic nature of its thiophene core, while its performance in a solid-state device is critically dependent on the intermolecular organization directed by its side chain and functional groups.
Applications in Organic Electronic and Advanced Materials Research
Monomer in Conjugated Polymers for Organic Photovoltaics (OPVs)
Methyl 5-hexylthiophene-2-carboxylate is a precursor to one of the most extensively studied classes of conjugated polymers in organic photovoltaics: poly(3-hexylthiophene)s (P3HT). mdpi.comresearchgate.net In OPV devices, these polymers typically function as the electron donor material in a bulk heterojunction (BHJ) active layer, blended with an electron acceptor, often a fullerene derivative like PCBM. semi.ac.cnresearchgate.netarxiv.org
The "donor-acceptor" approach is fundamental to the operation of organic solar cells. researchgate.netinformaticsjournals.co.in When the polymer absorbs light, it creates an exciton (B1674681) (a bound electron-hole pair). For a photocurrent to be generated, this exciton must be separated, or dissociated, at the interface between the donor polymer and the acceptor material. rsc.org The resulting free electrons are transported through the acceptor material, and the holes are transported through the polymer to their respective electrodes, generating electricity. rsc.org
The ester group on the monomer can be hydrolyzed to a carboxylic acid, which allows the resulting polymer to be anchored onto the surface of metal oxides like TiO2, acting as a sensitizer (B1316253) in solid-state dye-sensitized solar cells. 104.197.3researchgate.net This functionalization enhances the interface between the organic and inorganic components of the cell.
Research has shown that modifying the structure of P3HT, for instance, by creating copolymers, can tune the material's optical and electronic properties. mdpi.com For example, copolymerizing with units like 2,3,4,5-tetrathienylthiophene can alter the bandgap, though in some cases, it may disrupt the π-electron delocalization, affecting device performance. mdpi.comresearchgate.net The goal is to create polymers with a low bandgap to absorb a broader range of the solar spectrum and to optimize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for efficient charge separation and high open-circuit voltage. researchgate.netscispace.com
Active Material in Organic Field-Effect Transistors (OFETs)
Polymers derived from this compound, particularly regioregular poly(3-hexylthiophene) (P3HT), are benchmark materials for the active semiconductor layer in p-type Organic Field-Effect Transistors (OFETs). researchgate.netscispace.com An OFET's performance is primarily evaluated by its charge carrier mobility (µ), which measures how quickly charge carriers (holes in p-type materials) move through the semiconductor layer under an applied electric field. nih.govresearchgate.net
The structure of P3HT, with its planar backbone and self-assembly into ordered, crystalline domains, facilitates efficient charge transport. nih.gov High charge carrier mobilities have been reported for P3HT, sometimes exceeding 0.1 cm²/V·s. 104.197.3 However, performance is highly dependent on the polymer's regioregularity, molecular weight, and the processing conditions of the thin film.
Introducing functional groups, such as the carboxylate from the monomer, can influence the polymer's electronic properties and morphology. Doping the P3HT film, for instance by blending it with materials like PCBM and iodine, has been shown to improve charge mobility. researchgate.net The molecular design of the polymer is crucial; extending the π-conjugation and enhancing the planarity of the polymer backbone are key strategies to boost charge transport. nih.govresearchgate.net However, studies have shown that main-chain coplanarity is often more critical for high performance than simply extending the π-conjugation. nih.gov
Component in Organic Light-Emitting Diodes (OLEDs) and Displays
In the field of Organic Light-Emitting Diodes (OLEDs), thiophene-based polymers are valued for their electronic properties and stability. scispace.com While not typically the primary emitting material in high-efficiency displays, polymers like P3HT, derived from monomers such as this compound, can serve important roles. They are often used as hole transport layers (HTLs), facilitating the injection and movement of holes from the anode into the emissive layer. scispace.com
The development of donor-acceptor (D-π-A) fluorophores is another area where thiophene (B33073) derivatives are employed. In these molecules, a thiophene unit can act as a π-spacer connecting an electron-donating group to an electron-accepting group. beilstein-journals.org This molecular architecture can lead to materials with high fluorescence quantum yields, making them suitable as emitters in OLEDs. For instance, a fluorophore incorporating a thieno[3,2-b]thiophene (B52689) core linked to triphenylamine (B166846) (donor) and dimesitylboron (acceptor) units has been shown to be an effective emitter. beilstein-journals.org The use of such materials in solution-processed OLEDs highlights the potential for creating low-cost and efficient lighting and display technologies. beilstein-journals.orgresearchgate.net
Contribution to Organic Electrochemical Transistors (OECTs) and Sensors
Organic Electrochemical Transistors (OECTs) represent a departure from traditional OFETs by using an electrolyte to couple the gate to the semiconductor channel. nih.gov This allows for operation at very low voltages and provides high transconductance. Polymers with mixed ionic and electronic conductivity are essential for these devices. acs.org
Polythiophenes functionalized with carboxyl-alkyl side chains, which can be synthesized from monomers like this compound, are highly effective in OECTs. acs.org The carboxylic acid groups enhance the polymer's interaction with the aqueous electrolyte, facilitating ion penetration into the polymer bulk. This ionic doping modulates the electronic conductivity of the polymer channel. The process involves the polymer switching between its neutral and oxidized (doped) states, which leads to a large change in the source-drain current. mdpi.com
These materials have demonstrated exceptional performance, with a high figure of merit (μC*) that combines mobility and volumetric capacitance. acs.org This makes them promising candidates for applications in biosensing, where the OECT can amplify signals from biological events. acs.orgmdpi.com
Role in Supramolecular Assemblies for Charge Transfer Studies
The structure of this compound influences the self-assembly properties of the polymers derived from it. The interplay between the rigid conjugated backbone and the flexible hexyl side chains drives the polymer to form ordered structures, such as lamellar π-stacks, in the solid state. This supramolecular organization is fundamental to charge transport in organic electronic devices.
In blends of P3HT and acceptor molecules like PCBM, the phase separation and formation of distinct donor and acceptor domains create a large interfacial area crucial for charge separation (exciton dissociation). mdpi.com The efficiency of this charge transfer is heavily dependent on the morphology of the blend. The ability of P3HT to form crystalline domains ensures that once holes are generated, they can be efficiently transported through the polymer network to the electrode. The study of these self-assembled structures is key to understanding and optimizing the performance of organic solar cells and other electronic devices.
Potential in Chemo- and Biosensors (excluding biological response in humans)
The unique properties of polymers derived from this compound make them highly suitable for chemo- and biosensor applications. OECTs built with carboxyl-functionalized polythiophenes are particularly effective for detecting metabolites and other small molecules in aqueous solutions. acs.orgmdpi.com
The sensing mechanism can be based on several principles. In one approach, an enzyme specific to the target analyte is immobilized on the OECT's gate electrode. When the analyte is present, the enzyme catalyzes a reaction that produces a change in the local ion concentration or pH, which in turn modulates the doping level of the polythiophene channel and changes the transistor's current.
The carboxylic acid groups on the polymer backbone can also play a direct role in sensing by interacting with analytes or by providing sites for the covalent attachment of biorecognition elements (e.g., antibodies, DNA strands). The high sensitivity of OECTs, stemming from their signal amplification capabilities, allows for the detection of very low concentrations of target molecules. acs.orgmdpi.com
Integration into Flexible Electronic Platforms
A major advantage of polymer-based electronics is the potential for creating flexible and lightweight devices. rsc.org Polymers synthesized from this compound, such as P3HT, are inherently more flexible than traditional inorganic semiconductors like silicon. This makes them ideal for applications such as flexible displays, wearable sensors, and roll-to-roll fabricated solar cells. researchgate.netrsc.org
The mechanical properties of the polymer film are as important as its electronic properties in these applications. The long alkyl side chains on the P3HT backbone not only provide solubility for solution processing but also impart a degree of flexibility to the material. Researchers focus on creating polymer composites and device architectures that can withstand repeated bending and stretching without significant degradation in performance. researchgate.netrsc.org The combination of good charge transport and mechanical robustness makes these thiophene-based polymers a cornerstone material for the future of flexible electronics.
Future Research Directions and Emerging Paradigms
Development of Sustainable Synthetic Routes
The synthesis of functionalized thiophenes, including Methyl 5-hexylthiophene-2-carboxylate, has traditionally relied on classical methods that often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. The future of organic synthesis is intrinsically linked to the principles of green chemistry, aiming for more environmentally benign and economically viable processes.
Future research will undoubtedly focus on the development of sustainable synthetic routes to this compound and its derivatives. This includes the exploration of:
Catalytic C-H Activation/Functionalization: Direct C-H functionalization of simpler thiophene (B33073) precursors offers a more atom-economical approach by avoiding the pre-functionalization steps typically required in traditional cross-coupling reactions. Research into selective C-H arylation, alkylation, and carboxylation reactions catalyzed by earth-abundant metals will be a key area of investigation.
Flow Chemistry: Continuous flow synthesis presents numerous advantages over batch processing, including improved safety, scalability, and process control. The development of flow-based methodologies for the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of thiophene derivatives is a burgeoning area of research. Biocatalytic routes could offer unparalleled selectivity and operate under mild, aqueous conditions, significantly reducing the environmental footprint of the synthesis.
Renewable Feedstocks: A long-term goal is to move away from petroleum-based starting materials. Research into the conversion of biomass-derived platform chemicals into thiophene precursors could provide a truly sustainable route to this important class of compounds.
| Synthetic Strategy | Advantages | Research Focus |
| C-H Activation | Atom economy, reduced steps | Earth-abundant metal catalysts, selectivity |
| Flow Chemistry | Scalability, safety, reproducibility | Reactor design, process optimization |
| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering |
| Renewable Feedstocks | Sustainability | Conversion of biomass to thiophene precursors |
Exploration of Novel Molecular Architectures and Hybrid Materials
The versatility of the this compound scaffold makes it an ideal candidate for incorporation into a wide array of novel molecular architectures and hybrid materials. The ester functionality provides a convenient handle for post-synthetic modification, allowing for the creation of complex structures with tailored properties.
Emerging research directions in this area include:
Donor-Acceptor (D-A) Copolymers: The electron-rich nature of the thiophene ring makes this compound an excellent donor unit. Copolymerization with various electron-accepting monomers can lead to the development of low bandgap polymers with broad absorption spectra, which are highly desirable for organic photovoltaic (OPV) applications. nih.gov
Self-Assembling Materials: The interplay of the flexible hexyl chain and the polar carboxylate group can be exploited to design molecules that self-assemble into highly ordered structures. Control over the supramolecular organization is crucial for optimizing charge transport in organic field-effect transistors (OFETs).
Hybrid Perovskite Interfaces: Thiophene-based molecules have been shown to be effective passivation agents for perovskite solar cells, improving both their efficiency and stability. acs.org Future work could explore the use of this compound derivatives to tailor the interface between the perovskite active layer and the charge transport layers.
Functionalized Nanomaterials: The ester group can be used to anchor this compound onto the surface of inorganic nanomaterials, such as quantum dots or metal oxides. These hybrid materials could exhibit unique photophysical properties and find applications in sensing, photocatalysis, and light-emitting devices.
Advanced Characterization Techniques for In-Situ Monitoring
A deeper understanding of the structure-property relationships in materials derived from this compound requires the use of advanced characterization techniques that can probe these materials under operational conditions. In-situ and operando measurements are becoming increasingly important for elucidating the dynamic processes that govern device performance and degradation.
Future research will leverage a suite of advanced characterization techniques, including:
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): This technique is invaluable for probing the molecular packing and orientation of thin films of materials based on this compound. In-situ GIWAXS measurements during film deposition and annealing can provide real-time insights into the evolution of the film morphology.
In-Situ Spectroscopic Ellipsometry: This non-invasive optical technique can be used to monitor the thickness, refractive index, and absorption properties of thin films during their formation. It provides crucial information for optimizing the deposition process of organic electronic devices.
Transient Absorption Spectroscopy: This ultrafast spectroscopic technique can be used to study the dynamics of charge generation, separation, and recombination in OPV devices. By probing these processes on femtosecond to microsecond timescales, researchers can gain a fundamental understanding of the factors that limit device efficiency.
Scanning Probe Microscopy (SPM): Techniques such as atomic force microscopy (AFM) and Kelvin probe force microscopy (KPFM) can be used to map the surface morphology and electronic properties of thin films with nanoscale resolution. Operando SPM measurements can reveal how these properties change under an applied bias or illumination.
| Technique | Information Gained | Application to this compound |
| GIWAXS | Molecular packing and orientation | Optimizing thin film morphology for charge transport |
| In-Situ Spectroscopic Ellipsometry | Film thickness and optical properties | Real-time monitoring of film deposition |
| Transient Absorption Spectroscopy | Charge carrier dynamics | Understanding efficiency limitations in solar cells |
| Scanning Probe Microscopy | Surface morphology and electronic properties | Probing device operation at the nanoscale |
Machine Learning and AI-Driven Materials Discovery
The traditional approach to materials discovery, which relies on chemical intuition and trial-and-error experimentation, is often slow and resource-intensive. The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this process by enabling the rapid screening of vast chemical spaces and the prediction of material properties.
In the context of this compound, ML and AI can be employed to:
Predict Molecular Properties: ML models can be trained on existing datasets of thiophene-based molecules to predict key properties such as HOMO/LUMO energy levels, bandgap, and charge carrier mobility. This allows for the rapid in-silico screening of virtual libraries of this compound derivatives to identify promising candidates for synthesis.
Optimize Synthetic Routes: AI algorithms can be used to analyze complex reaction networks and propose optimal synthetic pathways to new target molecules. This can help to accelerate the development of more efficient and sustainable synthetic methods.
Inverse Design: Generative models can be used to design novel molecular structures with desired target properties. By specifying the desired electronic and physical characteristics, these models can propose new derivatives of this compound that are tailored for specific applications.
Automated Experimentation: The integration of AI with robotic platforms can enable high-throughput synthesis and characterization of new materials. This automated approach can significantly accelerate the materials discovery and optimization cycle.
Design of Highly Efficient and Stable Organic Electronic Devices
The ultimate goal of research into this compound is to translate its promising properties into highly efficient and stable organic electronic devices. This requires a holistic design approach that considers not only the molecular structure of the active material but also the device architecture and processing conditions.
Future research in this area will focus on:
Organic Photovoltaics (OPVs): The development of new donor and acceptor materials based on this compound is crucial for pushing the power conversion efficiencies of OPVs beyond the current state-of-the-art. escholarship.orgkaist.ac.krrsc.org A key challenge will be to design materials that can harvest a broader portion of the solar spectrum and minimize energy losses.
Organic Field-Effect Transistors (OFETs): For OFET applications, the focus will be on achieving high charge carrier mobilities and excellent environmental stability. pkusz.edu.cn This will require careful control over the molecular packing and morphology of the thin films, as well as the development of new device encapsulation strategies.
Organic Light-Emitting Diodes (OLEDs): While less common, thiophene derivatives can also be used in OLEDs. Future research could explore the design of new emissive materials based on this compound that exhibit high photoluminescence quantum yields and long operational lifetimes.
Thermoelectric Devices: Organic thermoelectric materials can convert waste heat into useful electrical energy. The semiconducting properties of materials derived from this compound make them potential candidates for this emerging application.
| Device | Key Performance Metric | Role of this compound |
| Organic Photovoltaics (OPVs) | Power Conversion Efficiency | Building block for donor and acceptor materials |
| Organic Field-Effect Transistors (OFETs) | Charge Carrier Mobility, Stability | Active semiconducting layer |
| Organic Light-Emitting Diodes (OLEDs) | Quantum Efficiency, Lifetime | Emissive or charge transport material |
| Thermoelectric Devices | Figure of Merit (ZT) | Organic semiconducting component |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
